2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Description
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2-(2,5-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O3/c1-4-6(3-7(14)15)8(16)13-9(10-4)11-5(2)12-13/h3H2,1-2H3,(H,14,15)(H,10,11,12) |
InChI Key |
RLZMZFPEHYVBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation
The triazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-diketones or β-ketoesters. For the target compound, 3-amino-5-methyl-1,2,4-triazole reacts with dimethyl malonate under alkaline conditions to form the pyrimidine ring. Subsequent oxidation introduces the 7-oxo group, while acetic acid side-chain incorporation occurs through nucleophilic substitution at the 6-position.
Key Reaction Parameters:
-
Solvent: Ethanol or aqueous NaOH
-
Temperature: 80–100°C
-
Yield: 45–60% after purification
One-Step Cyclization and Halogenation Methods
A patent by EP0444747B1 describes a streamlined process combining cyclization and halogenation. This method avoids base-mediated steps, reducing byproduct formation and improving yields.
Reaction Mechanism
N-(3-(((Aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines react with malonyl halides or malonic acid in the presence of phosphorus oxyhalides (e.g., POCl₃). The concurrent cyclization and halogenation produce 5,7-dihalo intermediates, which are hydrolyzed to the target compound.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile or dimethylformamide |
| Temperature | 70–100°C |
| Phosphorus oxyhalide | 4–6 equivalents |
| Tertiary amine catalyst | 1–20 mol% dimethyl aniline |
| Yield | 78–85% |
This method eliminates sodium alkoxide use, reducing costs and avoiding salt waste.
Green Chemistry Approaches
Recent studies emphasize sustainable synthesis using aqueous media and biocatalysts. A multicomponent reaction (MCR) strategy condenses 3-amino-triazoles, aldehydes, and malononitrile in lemon juice (pH ~2.3), achieving 70–90% yields.
Advantages Over Conventional Methods
-
Solvent: Water replaces toxic aprotic solvents.
-
Catalyst: Citric acid in lemon juice avoids metal residues.
-
Reaction Time: 4–6 hours vs. 24–48 hours in traditional routes.
Catalytic Methods and Reaction Optimization
Pd(OAc)₂ and Cu(OAc)₂ catalysts enhance cyclization efficiency in ethanol/acetic acid mixtures. Oxygen atmosphere accelerates oxidative steps, improving yields from 34% to 94% (Table 1).
Table 1: Catalytic Optimization for Pyrimidine Cyclization
| Entry | Catalyst | Solvent | Atmosphere | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol | Air | 34 |
| 2 | Pd(OAc)₂ | Ethanol/HOAc | O₂ | 94 |
| 3 | Cu(OAc)₂ | DMF | Ar | 6 |
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Cost Estimate ($/kg) |
|---|---|---|---|
| Conventional multi-step | 45–60 | Moderate | 220–300 |
| One-step cyclization | 78–85 | High | 150–180 |
| Green MCR | 70–90 | Moderate | 200–250 |
| Catalytic (Pd) | 90–94 | Low | 350–400 |
Chemical Reactions Analysis
Reactivity: DMPA participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the keto group may yield corresponding alcohols.
Substitution: Substituents on the triazolopyrimidine ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The specific products depend on reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.
Scientific Research Applications
Molecular Formula
Antimicrobial Activity
Research has demonstrated that 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid exhibits significant antimicrobial properties. Studies indicate that derivatives of triazolo-pyrimidines can effectively inhibit bacterial growth and show antifungal activities. The mechanism of action is often linked to the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication and transcription .
Pharmaceutical Applications
The compound's unique structure allows for potential applications in pharmaceuticals:
- Antibacterial Agents : Its derivatives have shown promise in treating infections caused by resistant bacterial strains.
- Antifungal Agents : The compound's effectiveness against fungi suggests potential use in antifungal therapies.
Case Studies
Several studies have explored the efficacy of this compound:
- In vitro Studies : Laboratory tests have shown that this compound can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessments : Research involving human cell lines indicates that while it possesses antimicrobial properties, it shows low cytotoxicity against normal human fibroblasts .
Synthesis Pathways
The synthesis of 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the triazolo-pyrimidine core.
- Introduction of the carboxylic acid group through functionalization reactions.
Derivatives and Modifications
The ability to modify the compound leads to various derivatives with enhanced biological activities. For example:
Mechanism of Action
DMPA’s mechanism of action varies based on its specific application. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | CAS Number | Key Substituents |
|---|---|---|---|---|---|
| Target Compound: 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl)acetic acid | C₉H₁₀N₄O₃ | 222.21 | N/A | 883550-13-8 | 2,5-dimethyl; acetic acid side chain |
| (5,6-Dimethyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid | C₉H₁₀N₄O₃ | 222.21 | N/A | 876894-73-4 | 5,6-dimethyl; acetic acid side chain |
| 7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylic acid | C₆H₄N₄O₃ | 180.00 | -2.24 | 220493-61-8 | Unsubstituted core; carboxylic acid |
| (7-Hydroxy-triazolo[1,5-a]pyrimidin-6-yl)acetic acid | C₇H₆N₄O₃ | 194.15 | N/A | 1338495-14-9 | Hydroxy group at position 7; acetic acid |
| 3-(5-Methyl-7-oxo-4,7-dihydro-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid | C₉H₁₀N₄O₃ | 222.21 | N/A | 878441-48-6 | 5-methyl; propionic acid side chain |
Key Observations :
Substituent Position : The position of methyl groups significantly impacts properties. For example, the 2,5-dimethyl substitution in the target compound vs. 5,6-dimethyl in Catalog #876894-73-4 may alter steric hindrance and electronic effects, influencing binding to biological targets .
LogP Trends : The unsubstituted analog (CAS 220493-61-8) has a lower LogP (-2.24) due to the absence of methyl groups, suggesting the target compound is more lipophilic, which could improve bioavailability .
Commercial and Research Relevance
The target compound is priced at $260/500 mg (Santa Cruz Biotechnology), comparable to analogs like sc-309627 ($69/mg). Its commercial availability underscores its utility as a chemical intermediate or bioactive probe. In contrast, the pyridine-substituted analog (CAS 1030457-38-5, MW 299.28) is more complex and likely costlier, reflecting its niche applications .
Biological Activity
2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is a heterocyclic compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention due to its significant biological activity, particularly its antimicrobial properties and potential applications in medicinal chemistry.
Chemical Structure
The molecular structure of 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid includes:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Pyrimidine structure : A six-membered ring with two nitrogen atoms.
- Carboxylic acid group : Contributes to the compound's solubility and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action is primarily linked to its ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 8 µg/mL |
Cytotoxic Activity
In addition to its antimicrobial properties, 2-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported its effectiveness against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.
| Cell Line | IC50 (µM) | Comparative Drug | IC50 of Comparative Drug (µM) |
|---|---|---|---|
| MCF-7 | 14.5 | Doxorubicin | 40.0 |
| HCT-116 | 57.0 | Doxorubicin | 40.0 |
| PC-3 | 25.2 | Doxorubicin | 40.0 |
The biological activity of this compound is attributed to its interaction with biological macromolecules such as proteins and nucleic acids. Molecular docking studies suggest that it binds effectively to DNA gyrase and other targets involved in nucleic acid metabolism. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a drug candidate.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from triazolo-pyrimidines:
- Antimicrobial Study : A study published in Antibiotics demonstrated that derivatives of triazolo-pyrimidines exhibit broad-spectrum antimicrobial activity, highlighting their potential as novel antibiotic agents .
- Cytotoxicity Assessment : Research published in Cancer Letters evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives on cancer cell lines. The study found that modifications in the substituents significantly influenced their potency .
- Molecular Docking Simulations : A study in Journal of Medicinal Chemistry utilized molecular docking simulations to predict the binding affinities of several triazolo-pyrimidine derivatives to key enzymes involved in cancer metabolism .
Q & A
Advanced Research Question
- QSAR models : Estimate biodegradation half-life using LogP (predicted ~1.2) and topological polar surface area (~90 Ų) to assess persistence .
- Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) to predict breakdown pathways .
- Ecotoxicology assays : Combine with Daphnia magna toxicity tests to evaluate aquatic risks .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Reagent compatibility : Transition from lab-scale (mg) to pilot-scale (kg) requires replacing hygroscopic reagents (e.g., DMF) with toluene for easier purification .
- Thermal safety : Monitor exothermic cyclization steps via adiabatic calorimetry to prevent runaway reactions .
- Regulatory compliance : Ensure adherence to REACH and TSCA guidelines for hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
